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Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, non-covalent inhibitor of
Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, sofnobrutinib is
engineered for high selectivity and is currently under investigation for the treatment of
inflammatory and immune disorders.[3] This technical guide provides a comprehensive
overview of the target selectivity profile of sofnobrutinib, presenting key quantitative data,
detailed experimental methodologies, and visual representations of relevant biological
pathways and experimental workflows.

Sofnobrutinib distinguishes itself by preferentially binding to the unactivated form of the BTK
protein.[2][4] This mechanism, coupled with its high selectivity, suggests a potential for minimal
off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and
autoimmune diseases.[2][4]

Core Target Potency

Sofnobrutinib demonstrates potent inhibition of its primary target, Bruton's tyrosine kinase.
The inhibitory activity has been quantified against both the activated and unactivated forms of
the enzyme, highlighting its preference for the latter.
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Target Parameter Value (nM)
Activated BTK IC50 3.4
Unactivated BTK IC50 0.3

Kinase Selectivity Profile

A comprehensive kinase selectivity profiling study was conducted to assess the specificity of
sofnobrutinib. The compound was screened against a panel of 312 kinases at a concentration
of 0.3 uM. The results underscore the remarkable selectivity of sofnobrutinib, with only two
other kinases being inhibited within the tested concentration range.[5] The identities of these

two off-target kinases have not been publicly disclosed.

Parameter Value
Number of Kinases Screened 312
Sofnobrutinib Concentration 0.3 uM
Number of Off-Target Kinases Inhibited 2

This high degree of selectivity is a key differentiator for sofnobrutinib, potentially translating to
a more favorable safety profile with a lower incidence of adverse effects often associated with

less selective kinase inhibitors.

Cellular Activity and Pharmacodynamics

The biological activity of sofnobrutinib has been demonstrated in cellular assays, providing
insights into its pharmacodynamic effects. A first-in-human Phase | study in healthy volunteers
established the half-maximal inhibitory concentration (IC50) for basophil and B-cell activation.

[6]7]

Cellular Target Parameter Value (hg/mL)
Basophil Activation IC50 54.06 - 57.01
B-cell Activation IC50 187.21
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These data from ex vivo whole blood assays confirm that sofnobrutinib effectively suppresses
key immune cell functions at clinically achievable concentrations.[6][7]

Signaling Pathways

Sofnobrutinib exerts its therapeutic effect by inhibiting BTK, a critical signaling molecule in
various immune cells. The following diagrams illustrate the key signaling pathways modulated

by sofnobrutinib.
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BTK Signaling Pathways Inhibited by Sofnobrutinib.

Experimental Protocols

The determination of sofnobrutinib's selectivity profile involves a series of specialized assays.
The following sections provide an overview of the likely methodologies employed.

Kinase Selectivity Profiling (Mobility Shift Assay)
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Carna Biosciences, the developer of sofnobrutinib, widely utilizes a Mobility Shift Assay
(MSA) for its kinase profiling services.[8][9] This technique is a robust method for measuring
enzyme activity and inhibitor potency.
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Generalized Workflow for a Mobility Shift Assay.

Protocol Outline:

o Kinase Reaction: The BTK enzyme, a fluorescently labeled substrate peptide, and ATP are
combined in the wells of a microtiter plate. Sofnobrutinib at various concentrations is added
to the reaction mixture.

¢ Incubation: The reaction is allowed to proceed for a defined period, during which the kinase
phosphorylates the substrate.

o Termination: The reaction is stopped.

o Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where
an electric field is applied. The phosphorylated and non-phosphorylated substrates, having
different charges, migrate at different rates and are separated.

o Detection: As the separated components pass a detector, a laser excites the fluorescent
label, and the emitted light is measured.

o Data Analysis: The ratio of phosphorylated to non-phosphorylated substrate is calculated to
determine the kinase activity. The percentage of inhibition at different sofnobrutinib
concentrations is then used to determine the IC50 value.
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BTK Binding Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)

To specifically assess the binding of sofnobrutinib to the unactivated form of BTK, a Time-
Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay is a
suitable method. Carna Biosciences has published on the development of such assays.[3][4]
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Principle of a Competitive TR-FRET Binding Assay.
Protocol Outline:

e Reagents: The assay utilizes BTK protein labeled with a donor fluorophore (e.g., Europium)
and a tracer molecule that binds to the BTK active site labeled with an acceptor fluorophore

(e.g., phycoerythrin).
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» Competition: In the absence of an inhibitor, the tracer binds to BTK, bringing the donor and
acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

« Inhibition: When sofnobrutinib is introduced, it competes with the tracer for binding to BTK.

« Signal Reduction: The binding of sofnobrutinib displaces the tracer, increasing the distance
between the donor and acceptor, leading to a decrease in the TR-FRET signal.

e Quantification: The degree of signal reduction is proportional to the binding affinity of
sofnobrutinib, allowing for the determination of its binding potency (e.g., Ki or IC50).

Cellular Pharmacodynamic Assays (Flow Cytometry)

The inhibitory effect of sofnobrutinib on basophil and B-cell activation was likely assessed
using flow cytometry.[6]
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Workflow for Cellular Pharmacodynamic Assays.

Protocol Outline:
» Blood Collection: Whole blood samples are collected from subjects.
 Incubation: The blood samples are incubated with varying concentrations of sofnobrutinib.
e Stimulation:
o For basophil activation, the cells are stimulated with an anti-lgE antibody.

o For B-cell activation, the cells are stimulated with an anti-IgD antibody.
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» Staining: The cells are then stained with fluorescently labeled antibodies specific for
activation markers:

o CD63 for basophils.
o CDG69 for B-cells.

o Flow Cytometry: The samples are analyzed on a flow cytometer to quantify the expression of
the activation markers on the target cell populations.

o Data Analysis: The level of marker expression is used to determine the percentage of
activated cells. The inhibition of activation at different sofnobrutinib concentrations is used
to calculate the IC50 value.

Conclusion

Sofnobrutinib is a highly selective, non-covalent BTK inhibitor with potent activity against its
target kinase. Its selectivity profile, as demonstrated by comprehensive kinase screening,
suggests a low potential for off-target effects. The cellular activity data further corroborates its
ability to modulate key immune pathways at clinically relevant concentrations. The combination
of high potency and exceptional selectivity positions sofnobrutinib as a promising therapeutic
candidate for a range of inflammatory and autoimmune diseases. Further clinical investigations
will be crucial to fully elucidate its therapeutic potential and safety profile in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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